molecular formula C5H5BrClN B018804 4-Bromopyridine hydrochloride CAS No. 19524-06-2

4-Bromopyridine hydrochloride

Cat. No. B018804
CAS RN: 19524-06-2
M. Wt: 194.46 g/mol
InChI Key: MPZMVUQGXAOJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromopyridine hydrochloride involves integrated operations to simplify the preparation process. For instance, a study demonstrated a one-flow operation where desalting with a base, separation of the aqueous layer, and a subsequent halogen-lithium exchange reaction were combined into a single flow reaction, resulting in higher yields and efficiency compared to conventional methods (Soutome et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-bromopyridine hydrochloride is characterized by its complex arrangement, which includes various sub-units. Detailed spectroscopic analysis has been used to discuss potential structures, showcasing the compound's versatile framework for chemical synthesis (Feast & Tsibouklis, 1994).

Chemical Reactions and Properties

4-Bromopyridine hydrochloride is known for its reactivity in forming highly functionalized derivatives through processes such as fluoride-promoted, Pd-catalyzed cross-coupling, which is instrumental in synthesizing complex biaryls for use in medicinal chemistry and other fields (McElroy & DeShong, 2003).

Physical Properties Analysis

The hydrochloride salt form of 4-bromopyridine is water-soluble, which significantly influences its physical properties and its behavior in various solvents. This solubility plays a crucial role in its application in synthesis processes, especially in aqueous solutions (Fuoss & Strauss, 1948).

Chemical Properties Analysis

The chemical properties of 4-bromopyridine hydrochloride, such as its ability to undergo self-condensation and participate in complex formation reactions, highlight its utility in creating a wide range of valuable compounds. These reactions are facilitated by its structural characteristics and the presence of the bromine atom, which is a key functional group that allows for further chemical modifications (Feast & Tsibouklis, 1994).

Scientific Research Applications

  • Synthesis of Pyridine-Based Derivatives : A study by Pierrat, Gros, and Fort (2005) in the Journal of Combinatorial Chemistry demonstrated the use of a 2-chloro-5-bromopyridine scaffold on polystyrene for efficient and selective reactions with organometallic reagents, enabling the synthesis of pyridine-based synthons and chromophores (Pierrat, Gros, & Fort, 2005).

  • Inducing Chirality in Coordination Networks : Ohno et al. (2016) in Crystal Growth & Design revealed that 4-Brpy induces chirality in magnetic MII-[NbIV(CN)8]4– coordination networks, leading to distinct types of coordination helices (Ohno, Chorazy, Imoto, & Ohkoshi, 2016).

  • Cross-Coupling of Bromopyridine Derivatives : McElroy and DeShong (2003) in Organic Letters discussed the fluoride-promoted, Pd-catalyzed cross-coupling of bromopyridine derivatives with aryltrialkoxysilanes, which can lead to sterically demanding biaryls (McElroy & DeShong, 2003).

  • Water-Soluble Conjugated Polymer : Feast and Tsibouklis (1994) in Polymer International identified poly(4-bromopyridine) as a water-soluble, conjugated polymer with complex sub-unit structures, making it a promising material for various applications (Feast & Tsibouklis, 1994).

  • Inactivation of DDAH by 4-Halopyridines : Johnson et al. (2011) in the Journal of the American Chemical Society showed that a novel 4-halopyridine "warhead" effectively inactivates dimethylarginine dimethylaminohydrolase (DDAH) by stabilizing the pyridinium form and enhancing reactivity (Johnson et al., 2011).

Safety And Hazards

4-Bromopyridine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area

properties

IUPAC Name

4-bromopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZMVUQGXAOJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075165
Record name Pyridine, 4-bromo-, hydrochloride
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Molecular Weight

194.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine hydrochloride

CAS RN

19524-06-2
Record name 4-Bromopyridine hydrochloride
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Record name 4-Bromopyridinium chloride
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Record name 19524-06-2
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Record name Pyridine, 4-bromo-, hydrochloride
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Record name 4-bromopyridinium chloride
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Record name 4-Bromopyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
PL Gaus, A Haim, F Johnson - The Journal of Organic Chemistry, 1977 - ACS Publications
… 4-Bromopyridine hydrochloride (Pfaltz and Bauer) and nbutyllithium (2.9 M in hexane, … 4-Bromopyridine hydrochloride was neutralized in aqueous solution at 0 C, and the free base was …
Number of citations: 17 pubs.acs.org
DL Comins, NB Mantlo - The Journal of Organic Chemistry, 1985 - ACS Publications
… We found it most convenient to add 2 equiv of the Grignard reagent to a slurry of 4-bromopyridine hydrochloride (4) in THF at -78 C, followed by the dropwise addition of phenyl …
Number of citations: 45 pubs.acs.org
KM Patel, JT Sparrow - Synthetic Communications, 1979 - Taylor & Francis
… We report here the alkylation of several secondary cyclic amines with 4-bromopyridine hydrochloride employing benzyltriethylammonium bromide as the phase transfer catalyst. The …
Number of citations: 26 www.tandfonline.com
T Ohno, S Chorazy, K Imoto, S Ohkoshi - Crystal Growth & Design, 2016 - ACS Publications
… to a mixed aqueous solution (145 mL) of 4-bromopyridine hydrochloride (0.778 g, 4 mmol), … –ethanol solutions of 3d metal salt, and 4-bromopyridine hydrochloride (4-Brpy·HCl) with …
Number of citations: 18 pubs.acs.org
C Wolf, BT Ghebremariam - Synthesis, 2002 - thieme-connect.com
… Subsequent treatment of 4-bromopyridine hydrochloride with a Grignard reagent and phenyl chloroformate provided 2-substituted 1-phenoxycarbonyl-4-bromodihydropyridines that …
Number of citations: 14 www.thieme-connect.com
DA Biggs - 1977 - scholarlycommons.pacific.edu
… 4-bromopyridine hydrochloride is a compound which has a relatively high formal charge on the 4 carbon. Molecular orbital calculations on pyridine show a +0.18 charge on the 4 …
Number of citations: 0 scholarlycommons.pacific.edu
A Jochim, M Rams, M Böhme, M Ceglarska… - Dalton …, 2020 - pubs.rsc.org
… Co(NCS) 2 and 4-bromopyridine hydrochloride were obtained from Sigma Aldrich. All … 5 M NaOH solution to a solution of 1 g 4-bromopyridine hydrochloride in 5.0 mL water. A yellow oil …
Number of citations: 12 pubs.rsc.org
X Han - Tetrahedron Letters, 2010 - Elsevier
N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized in good to excellent yields by the reaction of 3-bromopyridine with primary and secondary alkyl …
Number of citations: 43 www.sciencedirect.com
L Hu, JH Zhou, SQ Li, XM Lin… - … 师范大学学报 (自然科学版 …, 2017 - journal-n.scnu.edu.cn
… (4-pyridin-4-yl-benzoylamino)-benzoic acid (HL) was synthesized by 4-bromopyridine hydrochloride and 4-amino-benzoic acid as starting materials. New coordination polymer (CP), […
Number of citations: 0 journal-n.scnu.edu.cn
DA Ligtenstein, GWH Moes, SP Kossen - Toxicology and applied …, 1988 - Elsevier
… A solution of 4-bromopyridine (55 mg/ml) in ether was prepared by neutralizing a solution of 4-bromopyridine hydrochloride (8 g) in water (5 ml) with NaHCOx at 0C followed by …
Number of citations: 25 www.sciencedirect.com

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